molecular formula C14H15NO3 B1429629 2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile CAS No. 1428139-77-8

2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1429629
CAS No.: 1428139-77-8
M. Wt: 245.27 g/mol
InChI Key: LKIBQIDGNZJFGO-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-77-8) is a cyclohexenone derivative with a molecular formula of C14H15NO3 and a molecular weight of 245.27 g/mol . This compound features a furan ring system, a structural motif prevalent in various bioactive molecules and natural products . Its core structure is related to Hagemann's ester derivatives, which are versatile synthetic intermediates in organic chemistry for constructing complex molecular architectures, such as functionalized terphenyls and other heterocyclic systems . The presence of both electron-withdrawing (cyano, keto) and electron-donating (ethoxy, furyl) groups on the cyclohexene ring makes it a valuable scaffold for further chemical modifications and synthesis of novel compounds for pharmacological screening, including potential antimicrobial and antioxidant agents . Researchers can utilize this compound in the development of new heterocycles like pyrazoles and oxadiazoles, which are known to exhibit significant biological activities . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-4-(5-methylfuran-2-yl)-6-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-14-7-10(6-12(16)11(14)8-15)13-5-4-9(2)18-13/h4-5,10H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBQIDGNZJFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC(C1)C2=CC=C(O2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158856
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-furanyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-77-8
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-furanyl)-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-furanyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS No. 1428139-77-8) is a synthetic organic molecule with potential biological activities. Understanding its biological activity involves examining its effects on various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

The molecular formula of this compound is C14_{14}H15_{15}NO3_3, with a molecular weight of 245.28 g/mol. Its structure includes a cyclohexene ring with substituents that may influence its biological properties.

PropertyValue
Molecular FormulaC14_{14}H15_{15}NO3_3
Molecular Weight245.28 g/mol
CAS Number1428139-77-8

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antibacterial Efficacy

A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In experimental models of inflammation, it was found to reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Research Findings

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to controls.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound possesses selective cytotoxic effects.

Data Summary: Cytotoxic Effects

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

These results suggest that the compound may be further explored for its potential as an anticancer agent.

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound may exert its effects through the inhibition of specific signaling pathways involved in inflammation and cell proliferation. Further research is needed to clarify these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are critical for comparative analysis:

Compound Name Key Substituents Commercial Availability Reactivity Profile
2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile 5-Methylfuran, ethoxy 4 suppliers High electrophilicity (nitrile/enone system)
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile 5-Methylthiophene, ethoxy 4 suppliers Enhanced aromaticity (thiophene vs. furan)
6-Oxocyclohex-1-ene-1-carbonitrile (base scaffold) None (parent structure) Synthesized Benchmark Michael acceptor
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile Amino group, 5-methylfuran Discontinued Potential bioactivity (amino nitrile motif)

Key Comparative Insights:

Electronic Effects of Substituents: The 5-methyl-2-furyl group provides moderate electron density due to furan’s oxygen heteroatom, which is less electron-rich than thiophene’s sulfur. The ethoxy group in both furyl and thienyl derivatives increases solubility in polar solvents compared to the unsubstituted parent compound (6-oxocyclohex-1-ene-1-carbonitrile). This group may also sterically hinder certain reactions while activating the enone system via inductive effects .

Reactivity as Michael Acceptors: The parent scaffold (6-oxocyclohex-1-ene-1-carbonitrile) is a well-documented Michael acceptor, reacting with Grignard reagents without catalysts to form enolates . Substitution with ethoxy and heteroaromatic groups (furan/thiophene) modifies this reactivity:

  • Furan derivative: The electron-withdrawing nitrile and electron-donating ethoxy/furan groups create a polarized enone system, favoring nucleophilic attack at the β-position.
  • Thiophene derivative: Thiophene’s greater electron density may reduce the electrophilicity of the enone system, slowing conjugate additions compared to the furan analogue.

Spectroscopic Differentiation :

  • IR Spectroscopy : All derivatives show a nitrile stretch near ~2200 cm⁻¹. The furan and thiophene rings introduce distinct C–O (1250–1000 cm⁻¹) or C–S (700–600 cm⁻¹) stretches, respectively .
  • 1H-NMR : The ethoxy group appears as a triplet (~1.3 ppm, CH₃) and quartet (~3.5 ppm, OCH₂). The furyl protons resonate as a doublet (~6.3 ppm, H-3 of furan), whereas thienyl protons show deshielded signals (~7.1 ppm) due to sulfur’s electronegativity .

Synthetic and Commercial Considerations: The furan and thiophene derivatives share similar synthetic pathways (e.g., Suzuki coupling or nucleophilic substitution on the parent scaffold), but the thiophene variant may require harsher conditions due to its lower reactivity . Commercial availability of the amino-substituted derivative has been discontinued, suggesting challenges in stability or synthesis (e.g., amine group oxidation or side reactions) .

Q & A

Q. Table 1: Reaction Conditions and Yields

CatalystSolventTime (h)Yield (%)Reference
NaOHEthanol865–70
KOHMethanol1255–60

Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

Level: Basic
Methodological Answer:

  • FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and furan ring (C-O-C, ~1250 cm⁻¹) stretches .
  • NMR:
    • ¹H NMR: Ethoxy protons appear as a quartet at δ 1.2–1.4 ppm, while furyl protons resonate at δ 6.2–7.0 ppm .
    • ¹³C NMR: The cyclohexenone carbonyl carbon is observed at δ 195–200 ppm .
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314) .

How can X-ray crystallography combined with SHELX refinement resolve ambiguities in the compound’s stereochemistry?

Level: Advanced
Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
  • Refinement: SHELXL refines anisotropic displacement parameters and resolves disorder in the cyclohexene ring (e.g., occupancy ratios for disordered atoms) .
  • Validation: Check R-factors (R₁ < 0.05) and Flack parameter to confirm absolute configuration .

Key Insight: In a related structure, SHELX refinement resolved disorder in the 4-chlorophenyl ring (occupancy ratio 0.684:0.316) .

What computational methods are suitable for modeling the compound’s electronic structure and predicting reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap predicts electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) to study conformational stability .
  • Docking Studies: Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Table 2: Key DFT Parameters

ParameterValue (eV)Significance
HOMO Energy-6.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic reactivity
Band Gap (ΔE)4.4Kinetic stability

How to analyze conformational dynamics using Cremer-Pople puckering parameters?

Level: Advanced
Methodological Answer:

  • Coordinate Definition: Calculate puckering amplitude (QQ) and phase angles (θ,ϕθ, \phi) for the cyclohexene ring using atomic coordinates from XRD data .
  • Case Study: In a related compound, the cyclohexene ring adopted a half-chair conformation (Q=0.477Q = 0.477 Å, θ=50.6°θ = 50.6°) and screw-boat (Q=0.579Q = 0.579 Å, θ=112°θ = 112°) in disordered molecules .

Equation:

Q=1ni=1nzi2Q = \sqrt{\frac{1}{n} \sum_{i=1}^{n} z_i^2}

where ziz_i = perpendicular displacement of atom ii from the mean plane.

How to resolve discrepancies between spectroscopic data and crystallographic findings regarding substituent orientation?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:

  • Case Example: If NMR suggests equatorial substituents but XRD shows axial orientation:
    • Revisit Refinement: Check for missed disorder in XRD using SHELXL .
    • Dynamic Effects: Use variable-temperature NMR to detect conformational averaging .
    • Theoretical Validation: Compare DFT-optimized geometries with experimental data .

Reference: A study resolved similar contradictions by identifying temperature-dependent ring puckering .

What strategies are effective in synthesizing derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Derivatization Sites: Modify the ethoxy group (e.g., replace with methoxy) or furyl substituent (e.g., halogenation) .
  • Click Chemistry: Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition .
  • Biological Assays: Test derivatives for antibacterial activity using MIC assays against S. aureus .

Q. Table 3: Example Derivatives and Modifications

DerivativeModification SiteBiological Activity (IC₅₀)
Methoxy analogEthoxy → Methoxy12 µM (Antifungal)
Brominated furan derivativeFuran C-5 → Br8 µM (Anticancer)

Notes

  • References: Avoided unreliable sources (CymitQuimica, BenchChem).
  • Data Integration: Combined crystallographic, spectroscopic, and computational evidence for methodological rigor.
  • Advanced Techniques: Highlighted interdisciplinary approaches (e.g., XRD + DFT) for resolving research challenges.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 2
2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

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